4-Bromo-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-3-methylbenzoic acid and related compounds typically involves strategies such as halogenation, esterification, and catalytic oxidation. While specific studies on the synthesis of 4-Bromo-3-methylbenzoic acid were not directly identified, related research provides insights into analogous synthesis processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification demonstrates a one-pot reaction approach that could be adapted for synthesizing brominated benzoic acid derivatives (Kam et al., 2020). Moreover, the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization highlights the utility of bromine in constructing complex molecular frameworks (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylbenzoic acid features a bromo substituent at the 4-position and a methyl group at the 3-position of the benzoic acid ring. This structural arrangement influences its chemical reactivity and the types of chemical reactions it can undergo. While specific analyses of its molecular structure were not found, studies on similar compounds, such as the analysis of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative, provide insights into how substituents like bromo and methyl groups affect molecular interactions and assembly (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
The bromo and methyl groups on the benzoic acid ring of 4-Bromo-3-methylbenzoic acid confer specific chemical properties, enabling it to participate in various organic reactions. These include electrophilic aromatic substitution, where the bromo group serves as a directing group, and nucleophilic acyl substitution facilitated by the carboxylic acid functionality. Although direct references to its chemical reactions were not identified, the synthesis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, illustrates the potential reactions 4-Bromo-3-methylbenzoic acid might undergo, including bromination and esterification (Bing-he, 2008).
Scientific Research Applications
Thermochemical Properties and Solubility
- Thermochemical Analysis : 4-Bromo-3-methylbenzoic acid has been studied for its thermochemical properties, including vapor pressures, melting temperatures, and enthalpies of fusion. This research helps understand its interactions in various phases and its solubility in different solvents (Zherikova et al., 2016).
Synthesis and Chemical Reactions
- Preparation and Reactions : Various synthesis methods and reactions involving 4-Bromo-3-methylbenzoic acid have been explored. For instance, studies have described the synthesis of this compound from different intermediates and reactions like bromination, and investigated its use in creating other chemical compounds (Bunnett & Rauhut, 2003).
Pharmaceutical and Biological Research
- Cancer Treatment Research : Research has involved synthesizing derivatives of 4-Bromo-3-methylbenzoic acid for use in cancer treatment. This demonstrates its potential application in developing novel pharmaceutical compounds (Laak & Scharf, 1989).
- Medicinal Chemistry : The compound has been used in medicinal chemistry research, particularly in the synthesis of benzoylguanidines, which have applications in treating conditions like myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Photodynamic Therapy
- Photodynamic Therapy for Cancer : Some derivatives of 4-Bromo-3-methylbenzoic acid are being researched for their potential in photodynamic therapy, a treatment method for cancer. This involves the study of compounds like zinc phthalocyanine substituted with derivatives of this acid (Pişkin, Canpolat, & Öztürk, 2020).
Organic Chemistry and Synthesis
- Role in Organic Synthesis : 4-Bromo-3-methylbenzoic acid has been used in organic synthesis, demonstrating its role as a versatile building block in the creation of various organic compounds (Jablonkai & Keglevich, 2015).
Environmental Applications
- Environmental Studies : There is interest in understanding the environmental behavior and properties of compounds like 4-Bromo-3-methylbenzoic acid. This includes studies on its solubility and interactions in different environmental conditions (Liu et al., 2020).
Safety And Hazards
Future Directions
3-Bromo-4-methylbenzoic acid, a compound similar to 4-Bromo-3-methylbenzoic acid, has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . This suggests that 4-Bromo-3-methylbenzoic acid could potentially have similar applications in the future.
properties
IUPAC Name |
4-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVXDZLVCISXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227752 | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzoic acid | |
CAS RN |
7697-28-1 | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7697-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77W8W6R4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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